Lipophilicity Differentiation: Quantified LogP Advantage Over Non-Fluorinated and Trifluoromethoxy Analogs
The difluoromethoxy group on 2-(Difluoromethoxy)naphthalene-7-methanol confers an intermediate lipophilicity (XLogP3 = 3.2 [1]), which is a strategic advantage in drug design. This value places it in a more favorable range for cell permeability and absorption compared to the more lipophilic trifluoromethoxy analog (XLogP ~2.1-2.8 for related structures ). Non-fluorinated naphthalene methanol analogs typically exhibit significantly lower lipophilicity. This balanced lipophilicity is a key design feature for achieving optimal pharmacokinetic properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Related 2-(Trifluoromethoxy)naphthalene analog: XLogP ~2.1-2.8 |
| Quantified Difference | Target compound is 0.4-1.1 LogP units higher |
| Conditions | Calculated physicochemical property |
Why This Matters
This specific lipophilicity range (LogP 3-4) is often associated with optimal passive membrane permeability and bioavailability, making the compound a preferred intermediate over less lipophilic or overly lipophilic analogs for developing orally bioavailable drug candidates.
- [1] Kuujia. Cas no 1261587-30-7 (2-(Difluoromethoxy)naphthalene-7-methanol). Accessed April 21, 2026. https://www.kuujia.com/cas-1261587-30-7.html. View Source
